cyclohexa-1,5-dien-1-ylbenzene

Asymmetric Catalysis Palladium Chemistry Diene Oxidation

Cyclohexa-1,5-dien-1-ylbenzene (CAS 15619-34-8), also systematically named 1,5-cyclohexadien-1-ylbenzene, is a C₁₂H₁₂ hydrocarbon belonging to the dihydrobiphenyl subclass of partially reduced biaryls. Unlike its fully aromatic congener biphenyl, this compound features one saturated sp³ centre in the cyclohexadiene ring, creating a non-conjugated 1,5-diene system that is isomeric with 1-phenyl-1,3-cyclohexadiene (conjugated) and 1-phenyl-1,4-cyclohexadiene (non-conjugated, different double bond geometry).

Molecular Formula C12H12
Molecular Weight 156.22 g/mol
CAS No. 15619-34-8
Cat. No. B103155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclohexa-1,5-dien-1-ylbenzene
CAS15619-34-8
Molecular FormulaC12H12
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESC1CC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C12H12/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-5,7-10H,2,6H2
InChIKeyMCHJEWAZSNQQMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexa-1,5-dien-1-ylbenzene (CAS 15619-34-8): Structural Identity and Procurement-Relevant Classification


Cyclohexa-1,5-dien-1-ylbenzene (CAS 15619-34-8), also systematically named 1,5-cyclohexadien-1-ylbenzene, is a C₁₂H₁₂ hydrocarbon belonging to the dihydrobiphenyl subclass of partially reduced biaryls . Unlike its fully aromatic congener biphenyl, this compound features one saturated sp³ centre in the cyclohexadiene ring, creating a non-conjugated 1,5-diene system that is isomeric with 1-phenyl-1,3-cyclohexadiene (conjugated) and 1-phenyl-1,4-cyclohexadiene (non-conjugated, different double bond geometry) . This structural nuance directly impacts its ground-state energy, diene reactivity profile, and stability toward aromatisation, making simple in-class substitution a non-trivial decision for synthetic or procurement workflows.

Why Cyclohexa-1,5-dien-1-ylbenzene Cannot Be Treated as an Interchangeable Cyclohexadiene Isomer


Superficially similar phenylcyclohexadiene isomers (e.g., 1-phenyl-1,3-cyclohexadiene) or fully aromatic biphenyl exhibit markedly different thermodynamic and kinetic behaviour in reactions pivotal to downstream synthetic utility. Cyclohexa-1,5-dien-1-ylbenzene possesses a non-conjugated diene framework, which alters its Cope rearrangement barrier, its susceptibility to Pd(II)-catalysed 1,4-diacetoxylation relative to the conjugated analog, and its propensity to undergo Birch-like further reduction or oxidation to biphenyl [1]. Generic selection based solely on molecular formula or vendor category “phenylcyclohexadiene” ignores these quantifiable differences in regioselectivity and reaction yield, leading to failed syntheses or off-specification intermediates. The evidence below demonstrates where these divergences have been experimentally captured.

Quantitative Differentiation Evidence for Cyclohexa-1,5-dien-1-ylbenzene (CAS 15619-34-8)


Pd(II)-Catalysed 1,4-Oxidation Selectivity: Conjugated vs. Non-Conjugated Diene Comparison

In ligand-accelerated Pd(II) 1,4-oxidation, 2-phenyl-1,3-cyclohexadiene (the conjugated tautomer of the target compound) was employed as a benchmark substrate. The non‑conjugated cyclohexa-1,5-dien-1-ylbenzene, however, presents a fundamentally different diene geometry that is unreactive under the identical Pd(II)/benzoquinone conditions, as the 1,4‑oxidation catalytic cycle requires a conjugated diene binding motif [1]. This provides a clear functional divergence: the target 1,5‑diene is inert toward this specific C–O bond-forming manifold, whereas the 1,3‑isomer gives trans‑diacetate product in high yield with up to 45% ee [1].

Asymmetric Catalysis Palladium Chemistry Diene Oxidation

Cope Rearrangement Energetics: Phenyl Substituent Effect on 1,5-Diene Activation Barrier

The phenyl group in 1,5‑dienes exerts a measurable effect on the Cope rearrangement activation free energy. Experimental data for acyclic 2‑phenyl‑1,5‑hexadiene show the phenyl substituent raises the barrier relative to the unsubstituted parent, an effect attributed to radical-stabilising interactions in the transition state . Although the target compound is a cyclic 1,5‑diene (cyclohexa‑1,5‑dien‑1‑ylbenzene), the phenyl substitution at the 1‑position is expected to similarly modulate the thermal [3,3]‑sigmatropic shift, distinguishing it from alkyl‑substituted cyclohexa‑1,5‑dienes. Direct calorimetric or kinetic data for the cyclic analog are not available; the inference is drawn from the linear free-energy relationship established for acyclic analogs.

Physical Organic Chemistry Pericyclic Reactions Activation Free Energy

Birch Reduction Outcome: Regioselectivity of Biphenyl Dearomatisation Toward Cyclohexa-1,4-diene vs. 1,5-diene Products

Birch reduction of biphenyl predominantly yields 1,4‑dihydrobiphenyl (cyclohexa‑1,4‑diene), whereas cyclohexa‑1,5‑dien‑1‑ylbenzene (3,4‑dihydrobiphenyl) is generated as a minor isomer or requires alternative synthetic entry such as dehydrohalogenation of 2‑iodocyclohexenylbenzene [1]. The 1,5‑diene isomer thus represents a distinct chemical entity that cannot be reliably obtained in pure form via the common Birch protocol; its procurement requires access to specialised precursor chemistry or chromatographic separation from the 1,4‑isomer mixture.

Dissolving Metal Reduction Biaryl Chemistry Regioselectivity

Physicochemical Property Differentiation: LogP and Boiling Point vs. Biphenyl and 1,4-Dihydrobiphenyl

Predicted physicochemical parameters highlight tangible differences between cyclohexa-1,5-dien-1-ylbenzene and its closest structural analogs. The target compound exhibits a consensus logP of 4.51 (KOWWIN) and a boiling point of 252.6 °C, compared to biphenyl (logP ~4.0, b.p. 255 °C) and 1,4‑dihydrobiphenyl (predicted logP ~4.3) [1]. These differences, while moderate, influence chromatographic retention times, solvent partitioning in biphasic reactions, and volatility during distillation-based purification.

ADME Prediction Physicochemical Profiling Chromatographic Behaviour

Aromatisation Driving Force Comparison: Ease of Oxidation to Biphenyl vs. 1,4-Dihydrobiphenyl

Both cyclohexa-1,5-dien-1-ylbenzene and its 1,4‑dihydro isomer are susceptible to oxidative aromatisation to biphenyl, but the kinetics differ. The 1,4‑diene is known to undergo KMnO₄/Al₂O₃ oxidation efficiently under mild conditions [1]; the 1,5‑diene, being a skipped (non-conjugated) diene, may exhibit a different oxidation profile. While no head-to-head kinetic study was identified, the structural distinction suggests that oxidation rate constants—and hence storage stability—may differ, an important consideration for procurement of air-sensitive intermediates.

Oxidation Dearomatisation-Rearomatisation Thermodynamic Stability

Evidence-Backed Application Scenarios for Cyclohexa-1,5-dien-1-ylbenzene (CAS 15619-34-8)


Substrate for Palladium-Mediated C–O Bond Formation: Differentiating Between Conjugated and Non-Conjugated Diene Isomers

The non‑conjugated 1,5‑diene framework of cyclohexa-1,5-dien-1-ylbenzene renders it unreactive in Pd(II)‑catalysed 1,4‑diacetoxylation, a transformation that proceeds efficiently with the conjugated 1,3‑isomer (high yield, up to 45% ee) [1]. Research groups investigating ligand‑accelerated Pd catalysis can utilise this compound as a negative control or as a substrate for alternative oxidation manifolds that do not require conjugation.

Thermal Pericyclic Reactivity Studies: Cope Rearrangement Probe with Phenyl Stabilisation

Based on class‑level data from acyclic 1,5‑dienes, the phenyl substituent modulates the Cope rearrangement activation barrier [1]. Cyclohexa-1,5-dien-1-ylbenzene serves as a cyclic model for investigating substituent effects on [3,3]‑sigmatropic shifts, with the added constraint of ring geometry that differentiates it from acyclic phenylhexadienes.

Synthetic Intermediate Requiring Isomeric Purity: Avoiding 1,4-Dihydrobiphenyl Contamination

Because standard Birch reduction of biphenyl predominantly yields 1,4‑dihydrobiphenyl [1], synthesis of the 1,5‑diene isomer demands alternative routes (e.g., dehydrohalogenation of 2‑iodocyclohexenylbenzene [2]). Laboratories requiring pure 3,4‑dihydrobiphenyl for further functionalisation should procure certified isomer‑pure material and verify identity by NMR or GC‑MS against the 1,4‑isomer.

Physicochemical Benchmarking for Chromatographic Method Development

The predicted logP of 4.51 and boiling point of 252.6 °C [1] provide reference values for developing HPLC or GC separation methods that resolve cyclohexa-1,5-dien-1-ylbenzene from biphenyl (logP ~4.0) and 1,4‑dihydrobiphenyl (logP ~4.3). These data support procurement decisions when selecting reference standards for purity analysis.

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